molecular formula C10H10N2O5 B8711984 1,3-Dinitro-5-{[(prop-2-en-1-yl)oxy]methyl}benzene CAS No. 138528-19-5

1,3-Dinitro-5-{[(prop-2-en-1-yl)oxy]methyl}benzene

Cat. No.: B8711984
CAS No.: 138528-19-5
M. Wt: 238.20 g/mol
InChI Key: BBXWMMQQHJETCD-UHFFFAOYSA-N
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Description

1,3-Dinitro-5-{[(prop-2-en-1-yl)oxy]methyl}benzene is a useful research compound. Its molecular formula is C10H10N2O5 and its molecular weight is 238.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

138528-19-5

Molecular Formula

C10H10N2O5

Molecular Weight

238.20 g/mol

IUPAC Name

1,3-dinitro-5-(prop-2-enoxymethyl)benzene

InChI

InChI=1S/C10H10N2O5/c1-2-3-17-7-8-4-9(11(13)14)6-10(5-8)12(15)16/h2,4-6H,1,3,7H2

InChI Key

BBXWMMQQHJETCD-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

20.0 g (101 mmol) of 3,5-dinitrobenzyl alcohol, 22 ml (254 mmol) of allyl bromide and 2.0 g (5.89 g) of tetrabutylamonium hydrogensulfate were dissolved in 100 ml of tetrahydrofuran, and a solution of 8.0 g (200 mmol) of sodium hydroxide as dissolved in 16 ml of water was added thereto and stirred overnight at room temperature. The reaction solution was extracted with diethyl ether and the organic phase was taken out and dried with anhydrous sodium sulfate. The solvent was removed under reduced pressure to obtain a crude product, which was then purified by column chromatography with silica gel (using a developer of chloroform/hexane=1/l). As a result, 19.1 g of 3,5-dinitrobenzyl allyl ether having a structural formula of: ##STR32## was obtained as a yellow oil. Yield: 80%. The product was identified to have the above-mentioned structure by the following IR spectrum, 1H-NMR spectrum and elementary analysis.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
solvent
Reaction Step Two

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